2-[(3-Bromopyridin-2-yl)oxy]ethanol
Overview
Description
The compound “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with a molecular weight of 202.05 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
The compound “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is a powder in physical form . Its melting point is 59-60 degrees Celsius .Scientific Research Applications
Synthetic Applications and Structural Characterizations
Synthetic Methodologies and Catalysis
Bromopyridine derivatives, such as 3-bromopyridine, have been utilized in palladium-catalyzed coupling reactions, demonstrating their importance in the synthesis of complex molecules with high enantioselectivity (Clayden & Hennecke, 2008). Similarly, compounds featuring bromopyridine groups play a crucial role in creating novel coordination complexes, as seen in the synthesis and crystal structure analysis of Schiff base compounds (Wang, Nong, Sht, & Qi, 2008).
Molecular Architecture and Design
The use of bromopyridine derivatives facilitates the development of polymers with controlled molecular architecture, showcasing a convergent approach to dendritic macromolecules (Hawker & Fréchet, 1990). This methodology underscores the compound's utility in designing materials with precise structural features.
Supramolecular Chemistry
Bromopyridine and its derivatives have been involved in studies focusing on molecular recognition and supramolecular assembly formation. These studies highlight the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are pivotal in constructing complex molecular systems (Varughese & Pedireddi, 2006).
Functional Materials Development
Catalysis and Green Chemistry
Research into bromopyridine derivatives extends into catalysis, where these compounds serve as intermediates in synthesizing functional materials, such as in the palladium-catalyzed cyclization processes (Cho & Kim, 2008). This application is significant for developing sustainable chemical processes.
Bioactive Compound Synthesis
Bromopyridine derivatives are utilized in synthesizing compounds with potential biological activities. Their role in creating gemini surfactants exemplifies the intersection of organic synthesis and biologically active molecule development, highlighting their versatility in designing compounds with specific biological functions (Bhadani & Singh, 2009).
Safety and Hazards
The safety information for “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHCSVAQQLLOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.